Aminoacetaldehyde dimethyl acetal

Catalog No.
S704642
CAS No.
22483-09-6
M.F
C4H11NO2
M. Wt
105.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacetaldehyde dimethyl acetal

Aminoacetaldehyde dimethyl acetal solves the instability of aminoacetaldehyde in multi-step syntheses. Its acetal protection prevents self-condensation, enabling high-yield reactions.

  • Lower boiling point vs diethyl acetal simplifies vacuum removal, preserving heat-sensitive intermediates.
  • Faster acid-catalyzed hydrolysis allows milder deprotection, reducing side products.
  • Key starting material for Dolutegravir, Vildagliptin, and heterocycle libraries via Ugi/Pictet-Spengler sequences.

Procure with confidence from SMolecule.

CAS Number

22483-09-6

Product Name

Aminoacetaldehyde dimethyl acetal

IUPAC Name

2,2-dimethoxyethanamine

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

InChI

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3

InChI Key

QKWWDTYDYOFRJL-UHFFFAOYSA-N

SMILES

COC(CN)OC

Synonyms

Aminoacetaldehyde Dimethylacetal; 2,2-Dimethoxyethanamine; 2,2-Dimethoxyethylamine; 2-Aminoacetaldehyde Dimethyl Acetal; Aminoacetaldehyde Dimethyl Acetal; DEA; NSC 73701;

Canonical SMILES

COC(CN)OC

The exact mass of the compound Aminoacetaldehyde dimethyl acetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73701. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 25 ml

Aminoacetaldehyde dimethyl acetal (CAS 22483-09-6), also known as 2,2-dimethoxyethylamine, is a bifunctional organic compound widely used as a stable and protected precursor to the highly reactive aminoacetaldehyde. Its primary utility lies in serving as a key intermediate in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). The compound features a primary amine and a masked aldehyde group (as the dimethyl acetal), enabling its use in sequential reactions like multicomponent syntheses followed by acid-catalyzed cyclizations. It is a well-documented starting material for several commercial drugs, including ivabradine, praziquantel, and dolutegravir.

Research Fit

Protected aldehyde C2 building block for amine derivatization and heterocycle synthesis
Dimethyl acetal strategy offers compact protecting group for atom-economy-focused routes
Documented high-yield process routes support scalable pharmaceutical intermediate procurement

Direct substitution of this compound often fails due to critical differences in stability, physical properties, and reaction kinetics. The unprotected parent compound, aminoacetaldehyde, is unstable and prone to self-condensation, making the acetal-protected form necessary for controlled, high-yield synthesis. When compared to its closest analog, aminoacetaldehyde diethyl acetal, the dimethyl form offers a significantly lower boiling point, which simplifies its removal during workup and purification, a key consideration in process scale-up. Furthermore, the smaller methoxy groups of the dimethyl acetal facilitate faster acid-catalyzed hydrolysis (deprotection) compared to the bulkier ethoxy groups, allowing for milder reaction conditions and potentially reducing side-product formation in sensitive, multi-step syntheses.

Substitution Risk

Protecting group mass
Diethyl acetal analog increases per-equivalent mass by ~27%, altering waste profiles and atom economy.
Aldehyde stability
Unprotected aminoacetaldehyde undergoes rapid self-condensation, limiting its use as a storable intermediate.
Deprotection assumptions
Hydrolytic deprotection conditions cannot be assumed equivalent across different acetal protecting groups without validation.

Process Efficiency Advantage: Lower Boiling Point for Simplified Purification

Aminoacetaldehyde dimethyl acetal has a boiling point of 135-139 °C at a reduced pressure of 95 mmHg. This is substantially lower than the atmospheric boiling point of its common substitute, aminoacetaldehyde diethyl acetal, which is 162-163 °C. This significant difference in volatility is a key physical property for process design.

Evidence DimensionBoiling Point
Target Compound Data135-139 °C @ 95 mmHg
Comparator Or BaselineAminoacetaldehyde diethyl acetal: 162-163 °C @ 760 mmHg
Quantified DifferenceLower boiling point facilitates easier removal by distillation.
ConditionsAs reported in supplier technical data.

A lower boiling point simplifies the removal of excess reagent and aids in purification, potentially reducing energy consumption and thermal degradation of other components in the reaction mixture.

CO₂-Buffered Yield
Head-to-head
94.2% vs ~45%
Supports route selection for procurement efficiency.
Industrial-scale ammonolysis; patent data.

Precursor Suitability: Enables Efficient Tandem Ugi/Pictet-Spengler Reactions

Aminoacetaldehyde dimethyl acetal is a uniquely suitable precursor for powerful one-pot, two-step reaction sequences combining the Ugi multicomponent reaction with a subsequent Pictet-Spengler cyclization. In this sequence, the amine participates in the Ugi reaction, and the latent aldehyde, unmasked by acid (e.g., formic acid), drives the subsequent intramolecular cyclization. This bifunctionality allows for the rapid construction of complex polycyclic scaffolds that are inaccessible using simple primary amines, which lack the masked electrophilic center.

Evidence DimensionSynthetic Utility
Target Compound DataServes as a bifunctional linchpin for tandem Ugi/Pictet-Spengler reactions.
Comparator Or BaselineSimple primary amines (e.g., benzylamine): Can participate in Ugi reaction but cannot undergo subsequent intramolecular Pictet-Spengler cyclization.
Quantified DifferenceEnables a tandem reaction strategy, significantly increasing molecular complexity in fewer steps.
ConditionsUgi reaction followed by in-situ deprotection and cyclization with an acid catalyst.

This compound allows chemists to build complex, drug-like molecular architectures in fewer steps, saving time and resources in discovery and process development.

Anhydrous NH₃ Yield
Head-to-head
70–85%
Reported yield range over traditional aqueous process.
High-pressure anhydrous ammonia; 40–50% baseline.

Reproducibility in API Synthesis: A Validated Intermediate for Dolutegravir

A published synthetic route to a key intermediate of the blockbuster antiretroviral drug Dolutegravir utilizes aminoacetaldehyde dimethyl acetal. In this process, the compound undergoes a substitution reaction to form a vinylogous amide precursor, which is then cyclized. The use of this specific acetal is integral to a novel and efficient synthetic method for the pyridinone core of the drug. This provides a documented, reproducible pathway for manufacturing.

Evidence DimensionPrecursor role in API synthesis
Target Compound DataUsed as a key building block in a published, high-yield synthesis of a Dolutegravir intermediate.
Comparator Or BaselineAlternative synthetic routes which may involve more steps or different starting materials.
Quantified DifferenceProvides direct access to established, high-yield synthetic routes for a key pharmaceutical.
ConditionsSubstitution reaction followed by MgBr2-promoted intramolecular cyclization.

Procuring this specific, validated intermediate reduces process development risk and time for manufacturers producing Dolutegravir or related compounds.

Mass Reduction
Class-level
−21.1% MW
May improve atom economy and waste profiles.
Theoretical calculation; scale-up validation suggested.

Rapid Assembly of Polycyclic Scaffolds via Tandem Multicomponent/Cyclization Reactions

This compound is the right choice for medicinal and discovery chemistry programs focused on creating libraries of complex, nitrogen-containing heterocycles. Its ability to act as a bifunctional component in one-pot Ugi/Pictet-Spengler sequences allows for the efficient generation of molecular diversity from simple starting materials, accelerating the drug discovery process.

Manufacturing Key Intermediates for Patented APIs

For contract development and manufacturing organizations (CDMOs) and pharmaceutical companies, this compound is a preferred procurement choice for synthesizing key intermediates of established drugs like Dolutegravir and Vildagliptin. Using this starting material allows for direct implementation of published, efficient synthetic routes, minimizing process development risk and cost.

Syntheses Requiring Mild Deprotection and Simplified Workup

In multi-step syntheses involving thermally sensitive substrates, the lower boiling point of this acetal compared to its diethyl analog is a distinct advantage. It allows for easier removal under vacuum at lower temperatures, preserving the integrity of the product and simplifying downstream purification.

Application Fit

Application
Selection Property
Validation Focus
Scalable API intermediate synthesis
Process yield improvement potential
Yield consistency at production scale
Multi-step acetal deprotection sequences
Protecting group mass economy
Atom economy and waste stream analysis
Cost-sensitive research synthesis
High-yield route availability
Yield-cost trade-off modeling
Purity-critical intermediate supply
Process-derived impurity profile
Impurity specification compliance review

XLogP3

-0.8

UNII

XF4JYB7VV5

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 91 of 92 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

22483-09-6

Wikipedia

2,2-dimethoxyethylamine

General Manufacturing Information

Ethanamine, 2,2-dimethoxy-: ACTIVE

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